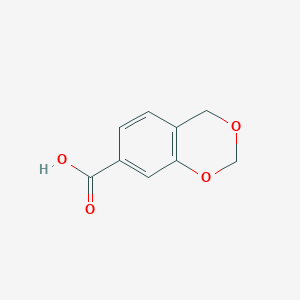
4h-1,3-Benzodioxine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxine-7-carboxylic acid is a heterocyclic organic compound characterized by a benzodioxine ring fused with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carboxylic acid typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which can be further amidated with primary amines to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzodioxine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
4H-1,3-Benzodioxine-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxine ring can form π–π interactions with aromatic amino acids in proteins, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran structure but differs in the position and nature of the functional groups.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound has an ethoxycarbonyl group at the 3-position, which alters its chemical properties and reactivity.
Uniqueness
4H-1,3-Benzodioxine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group at the 7-position. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
259795-37-4 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4H-1,3-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2,(H,10,11) |
InChI Key |
QKKXFBLELSLNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)

![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
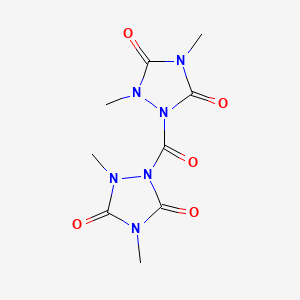


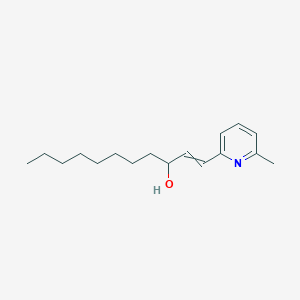
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

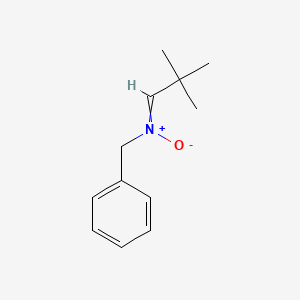
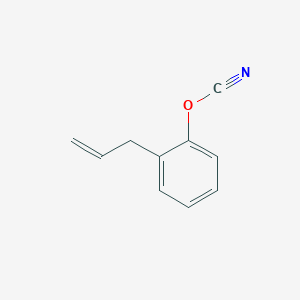
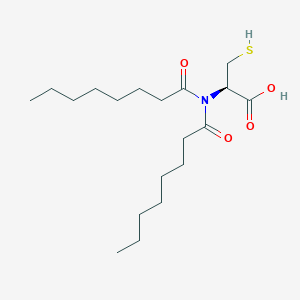
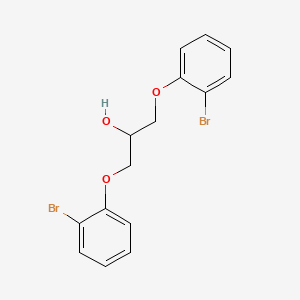
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
